4-bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene
Description
4-Bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene is an organic compound with the molecular formula C10H7BrF4. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a benzene ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Properties
CAS No. |
2763750-98-5 |
|---|---|
Molecular Formula |
C11H9BrF4 |
Molecular Weight |
297.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, cyclobutyl derivatives, and various biaryl compounds, depending on the specific reaction and conditions employed.
Scientific Research Applications
4-Bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets such as enzymes and receptors.
Medicine: It is a precursor in the synthesis of potential drug candidates for the treatment of various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids through various mechanisms, including covalent bonding, hydrogen bonding, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-fluoro-2-(trifluoromethyl)benzene: Similar structure but lacks the cyclobutyl ring.
4-Bromo-1-chloro-2-(trifluoromethyl)benzene: Contains a chlorine atom instead of a fluorine atom.
1-Bromo-4-fluorobenzene: Lacks the trifluoromethyl and cyclobutyl groups.
Uniqueness
4-Bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene is unique due to the presence of both a trifluoromethyl group and a cyclobutyl ring, which impart distinct chemical and physical properties. These features make it a valuable intermediate in the synthesis of complex molecules with specific biological and chemical activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
